(S)-4-(2-IODOETHYL)-2,2-DIMETHYL-[1,3]DIOXOLANE
CAS No.: 104596-85-2
Cat. No.: VC20749510
Molecular Formula: C7H13IO2
Molecular Weight: 256.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104596-85-2 |
|---|---|
| Molecular Formula | C7H13IO2 |
| Molecular Weight | 256.08 g/mol |
| IUPAC Name | (4S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C7H13IO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m0/s1 |
| Standard InChI Key | BABASTDSXZONTL-LURJTMIESA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)CCI)C |
| SMILES | CC1(OCC(O1)CCI)C |
| Canonical SMILES | CC1(OCC(O1)CCI)C |
Introduction
Chemical Identity and Fundamental Properties
Structural Characteristics
(S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by a 1,3-dioxolane ring with a 2,2-dimethyl substitution pattern. The compound contains a chiral center at the 4-position with an (S) configuration, to which a 2-iodoethyl group is attached . The molecular formula of this compound is C7H13IO2, indicating its composition of carbon, hydrogen, iodine, and oxygen atoms .
The structural configuration can be represented as follows:
| Structural Parameter | Description |
|---|---|
| Molecular Formula | C7H13IO2 |
| CAS Registry Number | 104596-85-2 |
| Stereochemistry | S configuration at C-4 |
| Functional Groups | 1,3-dioxolane ring, 2,2-dimethyl substituents, 2-iodoethyl group |
Physical and Chemical Properties
The compound exists as a colorless to pale yellow liquid under standard conditions. While specific physical data for this exact compound is limited in the available literature, its properties can be inferred from structurally similar dioxolane derivatives. The presence of the iodine atom imparts specific reactivity patterns that make this compound particularly useful in synthetic chemistry applications.
Synthetic Pathways and Production
Synthetic Routes
The synthesis of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane typically involves the transformation of corresponding precursors through selective iodination reactions. One common precursor is (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, which can be converted to the iodo derivative through appropriate reagents . This hydroxyl precursor is widely available and serves as an excellent starting material for the preparation of the target iodo compound.
Related Derivatives and Comparison
A structurally similar compound is (4S)-2,2-diethyl-4-(2-iodoethyl)-1,3-dioxolane (CAS 166826-55-7), which differs from the target compound by having ethyl groups at the 2-position instead of methyl groups . This related derivative has been described in the literature by several research groups, including Toshima and Ochihara in Bioscience, Biotechnology, and Biochemistry (1995), Makabe et al. in Heterocycles (1996), and Arth et al. in Liebigs Annalen (1995) .
The table below provides a comparison between these related compounds:
| Property | (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | (4S)-2,2-diethyl-4-(2-iodoethyl)-1,3-dioxolane |
|---|---|---|
| CAS Number | 104596-85-2 | 166826-55-7 |
| Molecular Formula | C7H13IO2 | C9H17IO2 |
| Molecular Weight | ~242 g/mol (estimated) | 284.135 g/mol |
| 2-Position Substituents | Dimethyl | Diethyl |
Chemical Reactivity Profile
Nucleophilic Substitution Reactions
Applications in Synthetic Chemistry and Research
Pharmaceutical Development
Drawing from the applications of related compounds such as (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane, the iodo derivative likely serves as an important building block in pharmaceutical synthesis . The chiral dioxolane scaffold is found in various bioactive compounds, and the reactive iodoethyl group allows for further functionalization to introduce structural diversity.
Stereoselective Synthesis
The defined stereochemistry at the 4-position makes this compound valuable in stereoselective synthesis. The (S) configuration can be preserved during subsequent transformations, allowing for the stereocontrolled construction of more complex molecules. This property is particularly important in the synthesis of natural products and pharmaceutical intermediates where stereochemistry plays a crucial role in biological activity.
Structural Relatives and Comparative Analysis
Related Dioxolane Derivatives
Several structurally related dioxolane derivatives have been reported in the literature. For instance, 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane (CAS 4351-11-5 or 23737-52-2) represents a homologous compound where the iodoethyl group is replaced by an iodomethyl group . This compound has a molecular weight of 242.05 g/mol and can be represented by the SMILES notation CC1(OCC(O1)CI)C .
| Compound | Molecular Formula | Key Structural Difference |
|---|---|---|
| (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane | C7H13IO2 | 2-iodoethyl at C-4 position |
| 4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11IO2 | Iodomethyl at C-4 position |
| (S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | C7H14O3 | 2-hydroxyethyl at C-4 position |
Structure-Activity Relationships
The structure of (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane suggests potential applications similar to those of its hydroxyethyl analog. The hydroxyethyl derivative has been reported to have applications in pharmaceutical development, cosmetic formulations, polymer chemistry, biochemical research, and the flavor and fragrance industry . The iodoethyl derivative likely serves as a more reactive intermediate in similar application domains, particularly where further functionalization is required.
Research Trends and Future Directions
Current Research Focus
Current research involving dioxolane derivatives focuses on their applications in diverse fields. The presence of the dioxolane ring in antiviral agents suggests potential applications in medicinal chemistry . Additionally, the chiral nature of these compounds makes them valuable in asymmetric synthesis and as chiral auxiliaries.
Future Research Opportunities
Future research involving (S)-4-(2-iodoethyl)-2,2-dimethyl-1,3-dioxolane may explore its applications in:
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Development of novel synthetic methodologies for complex molecule synthesis
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Investigation of its potential as a chiral building block in medicinal chemistry
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Exploration of its utility in materials science and polymer chemistry
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Study of its reactivity in emerging cross-coupling reactions
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